molecular formula C8H15ClN4O B2853532 4-Methyl-3-piperidin-4-yl-1H-1,2,4-triazol-5-one;hydrochloride CAS No. 2287344-30-1

4-Methyl-3-piperidin-4-yl-1H-1,2,4-triazol-5-one;hydrochloride

Numéro de catalogue: B2853532
Numéro CAS: 2287344-30-1
Poids moléculaire: 218.69
Clé InChI: PFUXPAUKWWXWNE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Methyl-3-piperidin-4-yl-1H-1,2,4-triazol-5-one hydrochloride (CAS: 1394040-45-9) is a heterocyclic compound featuring a 1,2,4-triazol-5-one core substituted with a methyl group at position 4 and a piperidin-4-yl moiety at position 3. Its molecular formula is C₉H₁₆N₄O·HCl, with a molecular weight of 232.71 g/mol . The hydrochloride salt enhances its water solubility, making it suitable for pharmaceutical applications.

Propriétés

IUPAC Name

4-methyl-3-piperidin-4-yl-1H-1,2,4-triazol-5-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O.ClH/c1-12-7(10-11-8(12)13)6-2-4-9-5-3-6;/h6,9H,2-5H2,1H3,(H,11,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUXPAUKWWXWNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=O)C2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-piperidin-4-yl-1H-1,2,4-triazol-5-one;hydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the triazole intermediate.

    Methylation: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Analyse Des Réactions Chimiques

Types of Reactions

4-Methyl-3-piperidin-4-yl-1H-1,2,4-triazol-5-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted triazole-piperidine compounds.

Applications De Recherche Scientifique

4-Methyl-3-piperidin-4-yl-1H-1,2,4-triazol-5-one;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its biological activity, including antimicrobial, antifungal, and anticancer properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex chemical entities.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 4-Methyl-3-piperidin-4-yl-1H-1,2,4-triazol-5-one;hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, modulating their activity. The piperidine ring enhances the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Structural Analogues

a. 4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine Hydrochloride (CAS: 1235440-58-0)

  • Structural Difference : Replaces the methyl group with a phenyl ring.
  • Its molecular weight (264.76 g/mol) is higher than the target compound .

b. 4-(Piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one Hydrochloride (CAS: 1795464-24-2)

  • Structural Difference : Lacks the methyl group at position 4.
  • Impact : Reduced steric hindrance may alter binding affinity in biological targets. Molecular weight is 204.66 g/mol , significantly lower than the methylated analogue .

c. 3-Nitro-2,4-dihydro-3H-1,2,4-triazol-5-one (NTO)

  • Structural Difference : Nitro group at position 3 instead of piperidine.
  • Impact : NTO is an energetic material with high thermal stability (decomposition > 260°C), whereas the target compound is tailored for pharmaceutical use due to its basic piperidine group .
Physicochemical Properties
Compound Molecular Weight (g/mol) Solubility (HCl Salt) Key Functional Groups
Target Compound 232.71 High Methyl, Piperidine
4-(3-Phenyl-triazolyl)piperidine HCl 264.76 Moderate Phenyl, Piperidine
NTO 130.08 Low Nitro, Triazolone
  • Solubility: The hydrochloride salt of the target compound improves aqueous solubility compared to non-ionic analogues like NTO .
  • Basicity : Piperidine (pKa ~11) imparts basicity, enabling salt formation and pH-dependent solubility, unlike neutral triazolones .

a. Antioxidant Activity

  • Triazolone Derivatives: Schiff base derivatives (e.g., 3-alkyl-4-(4-diethylaminobenzylideneamino)-triazol-5-ones) exhibit antioxidant properties via radical scavenging (IC₅₀: 10–50 μM). The target compound’s piperidine group may enhance bioavailability but requires empirical validation .

b. Antimicrobial Activity

  • Acetylated Triazolones: Compounds like 1-acetyl-3-alkyl-4-(3-ethoxy-4-hydroxybenzylidenamino)-triazol-5-ones show moderate activity against E. coli and S. aureus. The target’s methyl group could sterically hinder interactions with microbial enzymes .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.